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Compound of Interest

Compound Name: 2-Bromobenzaldoxime

Cat. No.: B2503928 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of 2-Bromobenzaldoxime, a valuable intermediate in organic synthesis and drug discovery.

The document details a reliable experimental protocol for its preparation and outlines the key

analytical techniques for its characterization, supported by predictive data and logical

workflows.

Synthesis of 2-Bromobenzaldoxime
The synthesis of 2-Bromobenzaldoxime is most commonly achieved through the

condensation reaction of 2-bromobenzaldehyde with hydroxylamine. The following protocol is a

robust method for obtaining the desired product, predominantly as the (E)-isomer.

Experimental Protocol: Synthesis of (E)-2-
Bromobenzaldehyde Oxime[1][2]
Materials:

2-Bromobenzaldehyde

Hydroxylamine (50% aqueous solution) or Hydroxylamine Hydrochloride
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Hydrated Zinc Chloride (optional catalyst)[1][2] or Sodium Acetate (if using Hydroxylamine

Hydrochloride)

Ethyl acetate

n-Hexane

Ethanol

Water

Procedure:

In a round-bottomed flask, dissolve 2-bromobenzaldehyde (1.0 mmol, 184 mg) in a suitable

solvent such as ethanol (10 mL).

Add a 50% aqueous solution of hydroxylamine (3.0 mmol, 0.18 mL). Alternatively,

hydroxylamine hydrochloride (74.0 mmol) and sodium acetate (125.0 mmol) can be used.

The sodium acetate acts as a base to liberate the free hydroxylamine.

For the catalyzed reaction, add hydrated zinc chloride (0.2 mmol) to the mixture.

The reaction mixture is then heated. One reported method involves heating at 373 K (100

°C) for 30 minutes.[1][2] Another common procedure involves stirring under reflux, with the

progress monitored by Thin Layer Chromatography (TLC).

Upon completion of the reaction, the mixture is cooled to room temperature.

If a precipitate forms upon cooling, it can be collected by suction filtration, washed thoroughly

with water, and dried under a vacuum.

If no precipitate forms, the product can be extracted. The reaction mixture is poured into

water and extracted with ethyl acetate. The combined organic layers are washed with brine,

dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

The crude product is then purified by column chromatography on silica gel using a mixture of

ethyl acetate and n-hexane (e.g., 1:4 v/v) as the eluent.[1][2]
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Recrystallization from a suitable solvent, such as ethyl acetate or ethanol, can be performed

to obtain colorless crystals of the pure product.

A reported yield for this synthesis is approximately 90%.[1][2]

Characterization of 2-Bromobenzaldoxime
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-
Bromobenzaldoxime. The following sections detail the expected analytical data.

Physical Properties
Property Value Reference

Molecular Formula C₇H₆BrNO

Molecular Weight 200.04 g/mol

Melting Point 363 K (90 °C) [1][2]

Appearance
Colorless crystals or white

solid
[1][2]

Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule.
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Chemical Shift (δ) ppm Multiplicity Assignment

11.70 s N-OH

8.32 s CH=N

7.79-7.81 q Ar-H

7.68 d, J=7.5 Hz Ar-H

7.42 t, J=7.5 Hz Ar-H

7.33-7.36 m Ar-H

Solvent: DMSO-d₆

2.2.2. ¹³C NMR Spectroscopy (Predictive)

While specific experimental data was not found, the expected chemical shifts for the carbon

atoms can be predicted based on the structure and known values for similar compounds.

Chemical Shift (δ) ppm Assignment

~149 C=N

~133-135 C-Br

~125-132 Aromatic CH carbons

~122 Quaternary Aromatic C

2.2.3. Infrared (IR) Spectroscopy (Predictive)

The IR spectrum reveals the functional groups present in the molecule through their

characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Assignment

~3200-3600 (broad) O-H stretch

~3000-3100 Aromatic C-H stretch

~1640 C=N stretch

~1450-1600 Aromatic C=C stretch

~930-960 N-O stretch

~750 ortho-disubstituted benzene C-H bend

2.2.4. Mass Spectrometry (Predictive)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

m/z Value Assignment

200/202
Molecular ion peak [M]⁺, showing isotopic

pattern for Bromine (⁷⁹Br and ⁸¹Br)

183/185 [M-OH]⁺

121 [M-Br]⁺

104 [M-Br-OH]⁺

77 Phenyl cation [C₆H₅]⁺

Visualizing the Process and Relationships
Synthesis Workflow
The following diagram illustrates the key steps involved in the synthesis and purification of 2-
Bromobenzaldoxime.
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Caption: Synthesis and purification workflow for 2-Bromobenzaldoxime.

Molecular Transformation Pathway
This diagram illustrates the chemical transformation from the starting material to the final

product.

2-Bromobenzaldehyde C₇H₅BrO

2-Bromobenzaldoxime C₇H₆BrNO

+

Hydroxylamine NH₂OH

Click to download full resolution via product page

Caption: Reaction scheme for the formation of 2-Bromobenzaldoxime.

This guide provides a solid foundation for the synthesis and characterization of 2-
Bromobenzaldoxime, equipping researchers with the necessary information for its successful

preparation and verification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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